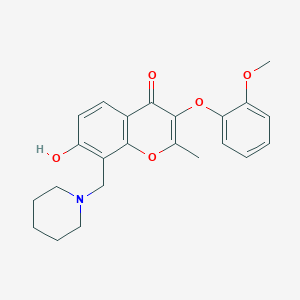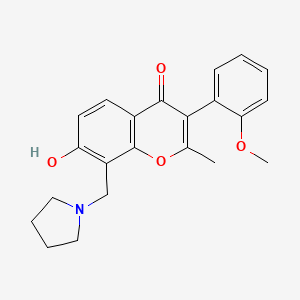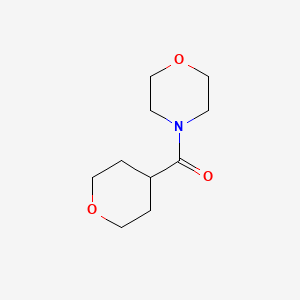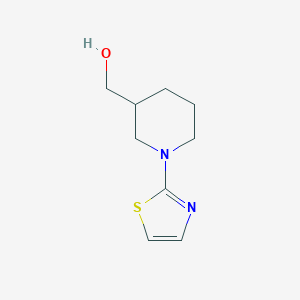![molecular formula C13H13NO B6496846 4-[(2-methylphenoxy)methyl]pyridine CAS No. 1378673-88-1](/img/structure/B6496846.png)
4-[(2-methylphenoxy)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Similar compounds, such as phenoxy herbicides, are known to mimic the auxin growth hormone indoleacetic acid (iaa), inducing rapid, uncontrolled growth in broad-leaf plants .
Mode of Action
Based on the behavior of similar compounds, it may interact with its targets by mimicking the structure and function of certain plant hormones, leading to uncontrolled growth .
Biochemical Pathways
Related compounds are known to interfere with normal plant growth processes, leading to rapid, uncontrolled growth and eventual plant death .
Result of Action
Similar compounds are known to cause rapid, uncontrolled growth in plants, leading to their eventual death .
Action Environment
Similar compounds are known to be widely used in agriculture, suggesting that they are stable and effective in a variety of environmental conditions .
Preparation Methods
The synthesis of 4-[(2-methylphenoxy)methyl]pyridine can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride or DMF .
Chemical Reactions Analysis
4-[(2-Methylphenoxy)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as manganese dioxide under microwave irradiation.
Reduction: It can be reduced using catalytic hydrogenation or other reducing agents.
Common reagents used in these reactions include palladium catalysts, boron reagents, Grignard reagents, and oxidizing agents like manganese dioxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-Methylphenoxy)methyl]pyridine has several applications in scientific research:
Comparison with Similar Compounds
4-[(2-Methylphenoxy)methyl]pyridine can be compared with other similar compounds, such as:
4-[(5-Methoxy-2-methylphenoxy)methyl]pyridine: This compound has a similar structure but with a methoxy group instead of a methyl group.
2-[(2-Methoxy-5-methylphenoxy)methyl]pyridine: Another similar compound with a different substitution pattern on the pyridine ring.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures.
Properties
IUPAC Name |
4-[(2-methylphenoxy)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-4-2-3-5-13(11)15-10-12-6-8-14-9-7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPKHXWTUOGILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6496769.png)

![(2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496783.png)



![5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B6496813.png)
![2-[benzyl(methyl)amino]cyclopentan-1-ol](/img/structure/B6496814.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B6496818.png)
![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(2E)-but-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6496825.png)
![3-[(2-fluorophenoxy)methyl]pyridine](/img/structure/B6496830.png)
![4-[(3-fluorophenoxy)methyl]pyridine](/img/structure/B6496839.png)
![4-[(2-chlorophenoxy)methyl]pyridine](/img/structure/B6496845.png)
![methyl 4-{2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamido}benzoate](/img/structure/B6496850.png)
